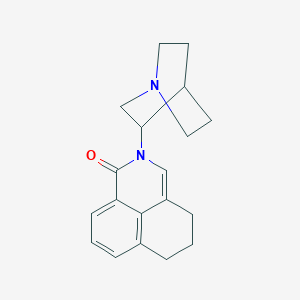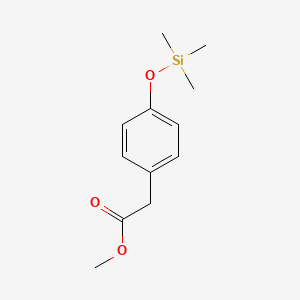
4-(Trimethylsiloxy)phenylacetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trimethylsiloxy)phenylacetic acid methyl ester is a chemical compound with a complex structure that includes a phenyl group substituted with a trimethylsiloxy group and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester typically involves the esterification of acetic acid derivatives with [p-(trimethylsiloxy)phenyl] alcohol. One common method involves the reaction of [p-(trimethylsiloxy)phenyl] alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
4-(Trimethylsiloxy)phenylacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsiloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to substitute the trimethylsiloxy group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
科学研究应用
4-(Trimethylsiloxy)phenylacetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and [p-(trimethylsiloxy)phenyl] alcohol, which can then participate in further chemical reactions. The trimethylsiloxy group can also enhance the compound’s stability and reactivity by providing steric protection and electronic effects.
相似化合物的比较
Similar Compounds
Acetic acid, phenyl ester: Similar structure but lacks the trimethylsiloxy group.
Benzeneacetic acid, α-[(trimethylsiloxy)phenyl]-, trimethylsilyl ester: Contains a similar trimethylsiloxy group but differs in the ester linkage.
Hydrocinnamic acid, p-(trimethylsiloxy)-, trimethylsilyl ester: Another compound with a trimethylsiloxy group but with a different aromatic structure.
Uniqueness
4-(Trimethylsiloxy)phenylacetic acid methyl ester is unique due to the presence of both the ester and trimethylsiloxy groups, which confer distinct chemical properties. The trimethylsiloxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and stability, making it valuable in various chemical applications.
属性
CAS 编号 |
27798-62-5 |
|---|---|
分子式 |
C12H18O3Si |
分子量 |
238.35 g/mol |
IUPAC 名称 |
methyl 2-(4-trimethylsilyloxyphenyl)acetate |
InChI |
InChI=1S/C12H18O3Si/c1-14-12(13)9-10-5-7-11(8-6-10)15-16(2,3)4/h5-8H,9H2,1-4H3 |
InChI 键 |
PJYMTPVMHGKBNM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC=C(C=C1)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


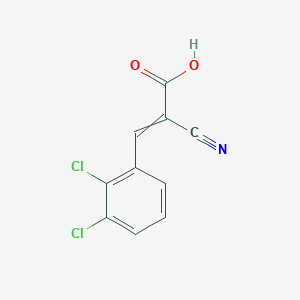
![4-{5-Methyl-4-[(4-methylbenzenesulfonyl)methyl]-1,3-oxazol-2-YL}-N-[(pyridin-2-YL)methyl]benzamide](/img/structure/B8645323.png)


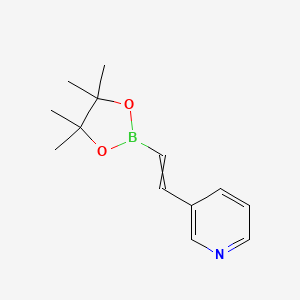



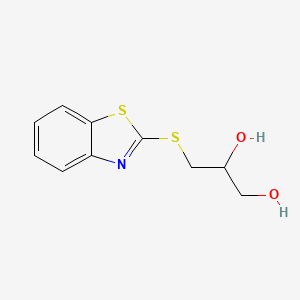
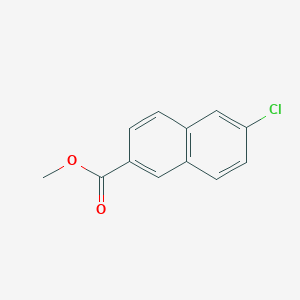
![4-chloro-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B8645391.png)

